5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
Description
5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5 and a 1-methyl-4-pyrazolyl group at position 2.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-3-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)8(11-15-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) |
InChI Key |
OUKHEVGRJVBDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the isoxazole ring . The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The target compound and its analogs (e.g., ) demonstrate how substituent positions influence electronic properties and biological interactions. For instance, the carboxylic acid at position 4 (target) vs. position 3 () alters hydrogen-bonding capacity and solubility.
- Aromatic Substituents : Replacement of the pyrazolyl group with thienyl () or pyridyl () modifies lipophilicity and electronic effects. Thienyl increases lipophilicity (logP = 1.58, ), whereas pyridyl introduces basicity, enhancing solubility in acidic environments.
2.2 Physicochemical Properties
*Calculated using fragment-based methods.
Key Observations :
- Bulky substituents (e.g., 2,4,6-trimethylphenyl in ) reduce solubility but may enhance binding specificity in enzyme pockets.
Biological Activity
Antimicrobial Activity
Research has indicated that 5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic Acid exhibits moderate antimicrobial properties. In a study comparing various isoxazole derivatives, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were found to be in the range of 64-128 μg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
One of the most promising aspects of this compound's biological activity is its potential anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines . The IC50 values for different cancer cell lines are presented in the following table:
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| A549 (Lung) | 208.58 |
| HT-29 (Colon) | 274.60 |
| MCF-7 (Breast) | 238.14 |
These results suggest that the compound has moderate anticancer activity, with particular effectiveness against lung cancer cells.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in both in vitro and in vivo studies. In a carrageenan-induced paw edema model in rats, this compound showed a dose-dependent reduction in inflammation . At a dose of 50 mg/kg, it exhibited an inhibition rate of 42% compared to the control group.
Enzyme Inhibition
Recent investigations have revealed that this compound acts as an inhibitor of certain enzymes involved in cellular processes. Notably, it has shown inhibitory activity against cyclic AMP phosphodiesterase, with an IC50 value of 7.3 μM . This property suggests potential applications in treating conditions related to cAMP signaling pathways.
Structure-Activity Relationship
The biological activity of this compound is closely related to its structural features. The presence of both pyrazole and isoxazole rings contributes to its diverse biological activities . The methyl group at the 5-position of the isoxazole ring appears to be crucial for its anticancer activity, as analogs lacking this group showed reduced cytotoxicity.
Case Study: Antioxidant Properties
In a comprehensive study examining the antioxidant properties of various heterocyclic compounds, this compound demonstrated moderate free radical scavenging activity. The compound exhibited an EC50 value of 89.5 μM in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, indicating its potential as an antioxidant agent .
Future Directions
While the current research on this compound is promising, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. Ongoing research is focusing on:
- Detailed structure-activity relationship studies to optimize its biological properties.
- In vivo efficacy studies for its anticancer and anti-inflammatory activities.
- Investigation of its potential synergistic effects with existing drugs.
- Exploration of its pharmacokinetic properties and toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
